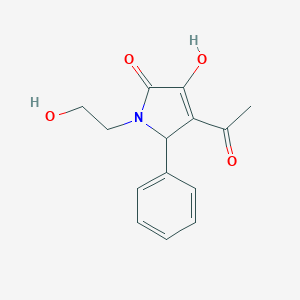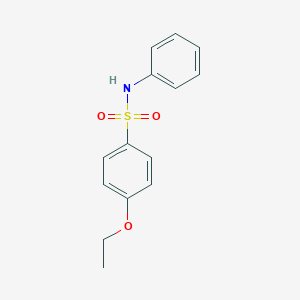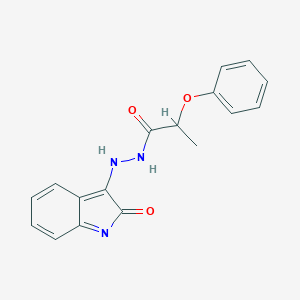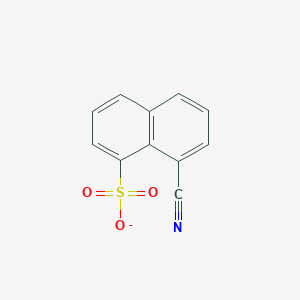![molecular formula C18H19NOS2 B230334 1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B230334.png)
1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-viral agent, particularly against emerging viruses such as Zika virus and Ebola virus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine involves the reaction of thieno[2,3-c][2]benzothiepine-4,9-dione with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then oxidized with m-chloroperbenzoic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H19NOS2 |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
10-(1-methylpiperidin-4-ylidene)-5H-thieno[2,3-c][2]benzothiepine 4-oxide |
InChI |
InChI=1S/C18H19NOS2/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-22(20)18-16(17)8-11-21-18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
InChI-Schlüssel |
FSQVDETZDASOAR-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=C(SC=C3)S(=O)CC4=CC=CC=C42)CC1 |
Kanonische SMILES |
CN1CCC(=C2C3=C(SC=C3)S(=O)CC4=CC=CC=C42)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)



![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)
